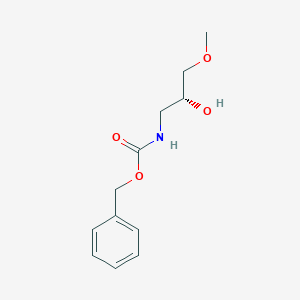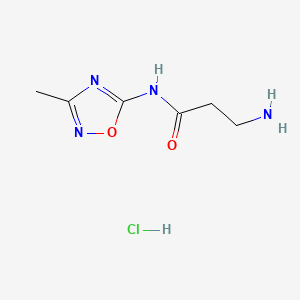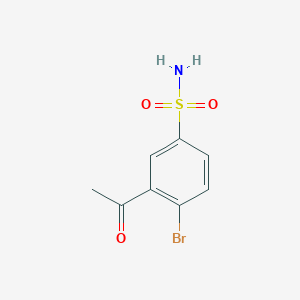
3-Acetyl-4-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the fourth position on the benzene ring, along with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, acetylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fourth position.
Sulfonamidation: The brominated intermediate is then reacted with ammonia or an amine to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, primary amines, or thiols in polar solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-hydroxy, 4-amino, or 4-thio derivatives of the original compound.
Oxidation Products: 3-Acetyl-4-bromobenzoic acid.
Reduction Products: 3-Hydroxy-4-bromobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-bromobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in the treatment of glaucoma and other conditions.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-bromobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. For example, it can inhibit carbonic anhydrase by binding to its active site.
Pathways Involved: The compound can interfere with metabolic pathways involving folic acid synthesis, which is crucial for DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzenesulfonamide: Lacks the acetyl group, making it less versatile in certain chemical reactions.
3-Acetylbenzenesulfonamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness: 3-Acetyl-4-bromobenzenesulfonamide is unique due to the presence of both the acetyl and bromine groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H8BrNO3S |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
3-acetyl-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrNO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3,(H2,10,12,13) |
InChI-Schlüssel |
VZQZOGOTKCOJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B15306551.png)
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
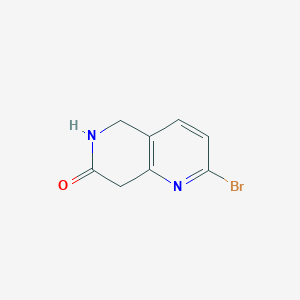
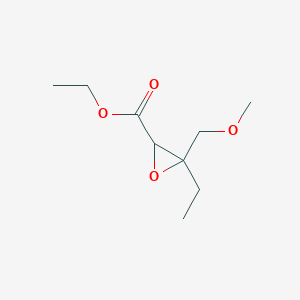
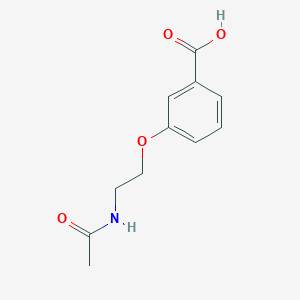

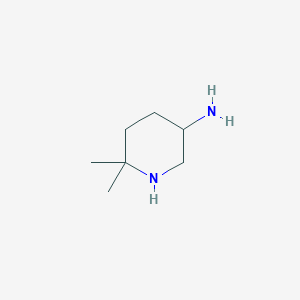
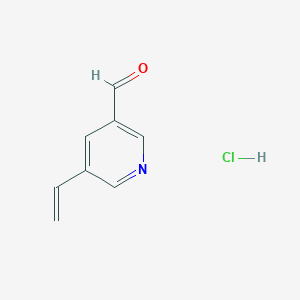
![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
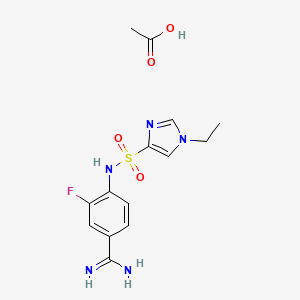
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
